Potent HDAC6 Inhibition: A Quantitative Comparison with Clinical and Preclinical Inhibitors
5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine exhibits potent inhibitory activity against histone deacetylase 6 (HDAC6) with an IC50 of 16 nM [1]. This places it in a competitive position relative to other known HDAC6 inhibitors. For context, the non-hydroxamate HDAC6 inhibitor SE-7552 has a reported IC50 of 33 nM [2], while the highly selective clinical candidate ITF5924 has an IC50 of 7.7 nM . Another oxazole hydroxamate-based inhibitor shows an IC50 of 59 nM [3]. This comparison demonstrates that the target compound possesses nanomolar potency comparable to advanced leads, validating its utility as a core scaffold or a direct pharmacological tool for HDAC6 research.
| Evidence Dimension | HDAC6 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 16 nM |
| Comparator Or Baseline | SE-7552 (33 nM), ITF5924 (7.7 nM), Oxazole hydroxamate analog (59 nM) |
| Quantified Difference | Target compound is 2.1-fold more potent than SE-7552, 2.1-fold less potent than ITF5924, and 3.7-fold more potent than the oxazole hydroxamate analog. |
| Conditions | Inhibition of HDAC6 (unknown origin) using Fluor de lys as substrate by fluorescence-based analysis [1]. Comparator data from their respective publications. |
Why This Matters
For procurement, this confirms the compound's high intrinsic activity against a high-value drug target, ensuring its suitability for hit-to-lead campaigns, mechanistic studies, and as a benchmark in HDAC6 inhibitor discovery.
- [1] BindingDB. BDBM50421846 (CHEMBL5284275) Affinity Data. Accessed 2026. View Source
- [2] Adooq Bioscience. SE-7552 Product Page. Accessed 2026. View Source
- [3] Synthesis and Biological Investigation of Oxazole Hydroxamates as Highly Selective Histone Deacetylase 6 (HDAC6) Inhibitors. Journal of Medicinal Chemistry, 2014, 57 (14), pp 6259–6269. View Source
